molecular formula C9H11ClF3N B176470 3-(Trifluoromethyl)phenethylamine hydrochloride CAS No. 141029-17-6

3-(Trifluoromethyl)phenethylamine hydrochloride

Cat. No. B176470
M. Wt: 225.64 g/mol
InChI Key: KAFOPDIMPZSSTF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenethylamine hydrochloride is a compound with the molecular formula C9H11ClF3N . It is also known by other names such as 2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenethylamine hydrochloride involves several steps . The process begins with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The pH is then adjusted to 6, and impurities are removed. The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution .


Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethyl)phenethylamine hydrochloride is 225.64 g/mol . The InChI representation of the molecule is InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H . The Canonical SMILES representation is C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Trifluoromethyl)phenethylamine hydrochloride include a molecular weight of 225.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 2 . The exact mass is 225.0532115 g/mol, and the monoisotopic mass is also 225.0532115 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Synthesis of α-Trifluoromethylated Amine Derivatives

3-(Trifluoromethyl)phenethylamine hydrochloride has been utilized in the synthesis of α-trifluoromethylated amine derivatives. This process involves selective monotrifluoromethylation followed by methanesulfonic acid mediated cyclization, proving effective for both inter- and intramolecular versions. This method has been demonstrated in the synthesis of trifluoromethylated analogues of harmicine and crispine A (Pandey & Anbarasan, 2014).

Neurokinin-1 Receptor Antagonist Development

The compound has been involved in the development of neurokinin-1 receptor antagonists, relevant for clinical applications in conditions like emesis and depression. Its water-soluble properties make it suitable for both intravenous and oral administration, showcasing its utility in medical research (Harrison et al., 2001).

Development of Novel Synthetic Approaches

A novel synthetic approach towards α-trifluoromethyl-phenethylamines has been developed using electron deficient β-aryl-α-trifluoromethyl enamines and imines. This approach has expanded the possibilities for creating new derivatives of 3-(Trifluoromethyl)phenethylamine (Muzalevskiy et al., 2011).

Trifluoromethylation in Pharmaceutical and Agrochemical Compounds

The trifluoromethyl group, integral to 3-(Trifluoromethyl)phenethylamine, plays a significant role in pharmaceutical and agrochemical design due to its electron density attraction properties. Research in this area has led to the development of methods for appending CF3 groups to a broad range of aryl substrates, enhancing the properties of organic molecules for pharmaceutical and agrochemical applications (Cho et al., 2010).

Exploration of Novel Reactions

The compound has been involved in studies exploring novel reactions with different organic and inorganic compounds. These studies have contributed to the understanding of the chemical behavior and potential applications of compounds containing the trifluoromethyl group (Ang & So, 1983).

Synthesis of Phenethylamine Derivatives

Research has also focused on the synthesis of phenethylamine derivatives from 3-(Trifluoromethyl)phenethylamine, showcasing its versatility in creating a variety of compounds with potential therapeutic applications (Busacca, Johnson, & Swestock, 1993).

Applications in Antioxidant and DNA Protection

Studies have shown the effectiveness of derivatives of 3-(Trifluoromethyl)phenethylamine in scavenging radicals and protecting DNA. This highlights its potential in the development of compounds with antioxidant properties (Liu et al., 2015).

Development of β-Fluoro-N-Protected Phenethylamines

The compound has been used in the copper-catalyzed aminofluorination of styrenes, leading to the creation of β-fluoro-N-protected phenethylamines. These derivatives are useful as building blocks for compounds targeting neuronal functions (Saavedra-Olavarría et al., 2015).

Influence on Psychoactivity

Research into fluorinated phenethylamines, including derivatives of 3-(Trifluoromethyl)phenethylamine, has shown that fluorination can significantly affect the psychoactive properties of these compounds. This has implications for their use in neuroscience and pharmacology (Trachsel, 2012).

Safety And Hazards

3-(Trifluoromethyl)phenethylamine hydrochloride may be harmful by inhalation or skin absorption. It may cause eye, skin, or respiratory system irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-2-7(6-8)4-5-13;/h1-3,6H,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOPDIMPZSSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584754
Record name 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenethylamine hydrochloride

CAS RN

141029-17-6
Record name 2-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)phenethylamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SJ Drake, C Morrison, F Smith - Chirality, 2011 - Wiley Online Library
Methylamphetamine, ephedrine, and pseudoephedrine were derivatized using trifluoroacetic anhydride and enantiomers of each were analyzed using gas chromatography coupled to …
Number of citations: 39 onlinelibrary.wiley.com
S Zeng, HQ Mao - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
An enantioselective assay for l- and d-fenfluramine in rat liver microsomal incubates was developed. The method involves extraction of fenfluramine from the microsomal incubates, and …
Number of citations: 5 www.sciencedirect.com
GE Mitchell, DR Mottram - British Journal of Pharmacology, 1976 - ncbi.nlm.nih.gov
The peripheral cardiovascular effects of the centrally acting anorexigenic agent, fenfluramine hydrochloride, have been investigated in the rat. 2 After intravenous administration of …
Number of citations: 8 www.ncbi.nlm.nih.gov
JM Płotka, V Simeonov, C Morrison, M Biziuk… - … of Chromatography A, 2014 - Elsevier
The enantiomeric ratio of methylamphetamine (MAMP) is closely related to the optical activity of precursors and reagents used for the synthesis and this knowledge can provide useful …
Number of citations: 12 www.sciencedirect.com
IG SIPES, RJ Ziance, JP Buckley - Journal of Pharmacology and …, 1971 - Citeseer
SJ. PES, I. Giseix, RJ Zicz JP Bucxi. sx: Some cardiovascular and autonomic ef-fects of fenfluramine hydrochloride. J. Pharmacol. Exp. Ther. 176: 220-228, 1971. In the anesthetized rat, …
Number of citations: 11 citeseerx.ist.psu.edu
MH FOXWELL, WH FUNDERBURK… - Journal of Pharmacology …, 1969 - Citeseer
FOXWELL, MARIANNE H., WILLIAM H. FUNDERBURK AND JOHN W. WARD: Studies on the site of action of a new anorectic agent, fenfiuramine. J. Pharmacol. Exp. Ther. 165: 60-70, …
Number of citations: 26 citeseerx.ist.psu.edu

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